3-bromo-5-methoxy-2-methyl-2H-indazole
Description
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new drugs and functional materials. nih.gov The indazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, stands out as a "privileged structure" in medicinal chemistry. researchgate.net
The indazole ring system, first described by Emil Fischer, is a 10-π electron aromatic heterocycle. researchgate.net While indazole derivatives are rarely found in nature, with only a few alkaloids like nigellicine (B1251354) and nigellidine (B12853491) being isolated from natural sources, their synthetic counterparts have become immensely significant. researchgate.net The biological and medicinal properties of synthetic indazoles have spurred extensive research over the last few decades, leading to the development of numerous synthetic routes to access this versatile heterocycle. organic-chemistry.org This has established the indazole nucleus as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in a variety of therapeutic agents. researchgate.net
The significance of the indazole scaffold is underscored by its presence in a multitude of compounds with a wide array of pharmacological activities. nih.gov Indazole-containing molecules have been successfully developed as anti-inflammatory, antitumor, antimicrobial, anti-HIV, and antiarrhythmic agents. nih.govorganic-chemistry.org The structural versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. organic-chemistry.orgmdpi.com This has led to the clinical use of several indazole-based drugs. acs.orgnih.gov The indazole motif can serve both as a central scaffold for building complex molecules and as a functional substituent that modulates the properties of a larger molecule. researchgate.net
The table below lists some examples of clinically relevant indazole-containing drugs and their primary therapeutic applications.
| Drug Name | Therapeutic Application | Indazole Type |
| Pazopanib | Anticancer (Tyrosine Kinase Inhibitor) | 2H-Indazole |
| Niraparib | Anticancer (PARP Inhibitor) | 1H-Indazole |
| Benzydamine | Anti-inflammatory | 1H-Indazole |
| Granisetron | Antiemetic (5-HT3 Antagonist) | 1H-Indazole |
Indazole (C₇H₆N₂) exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govacs.org Theoretical and experimental studies have shown that the 1H form is more stable by approximately 2.3 kcal/mol. organic-chemistry.orgacs.org
Despite the greater stability of the 1H-tautomer, 2H-indazole derivatives are of significant interest and play a crucial role in medicinal chemistry. nih.govchemicalbook.com The substitution at the N-2 position leads to a distinct regioisomer with unique biological and physical properties compared to its N-1 counterpart. nih.gov For instance, the anticancer drug Pazopanib is a 2H-indazole derivative. nih.gov The synthesis of 2H-indazoles can be challenging due to the thermodynamic preference for the 1H-isomer, which has led to the development of specific synthetic methodologies to selectively produce the 2H-regioisomer. nih.govorganic-chemistry.org These methods often involve strategies like [3+2] dipolar cycloadditions or transition-metal-catalyzed cyclizations. nih.govorganic-chemistry.org
Research into substituted indazoles is a vibrant and rapidly evolving field. The ability to introduce a wide variety of functional groups at different positions of the indazole ring allows for the creation of large libraries of compounds for biological screening and the development of new chemical probes and materials. nih.govmdpi.com Key research directions include the development of novel, efficient, and regioselective synthetic methods, particularly for the less stable 2H-isomers. organic-chemistry.orgacs.org
A significant area of focus is the late-stage functionalization of the indazole core, which allows for the modification of complex molecules in the final steps of a synthesis. This includes C-H activation strategies to introduce new bonds at specific positions. chemicalbook.com For example, metal-free methods for the direct halogenation of 2H-indazoles have been developed, providing efficient routes to compounds like 3-bromo-2H-indazoles. nih.govresearchgate.net
Within this context, a compound such as 3-bromo-5-methoxy-2-methyl-2H-indazole represents a specific, multi-substituted derivative. Its structure contains several key features relevant to current research trends:
A 2H-indazole core: As discussed, these are important but often synthetically challenging scaffolds.
An N-methyl group: Alkylation at the N-2 position locks the tautomeric form and is a common feature in many biologically active indazoles. nih.gov
A 3-bromo substituent: The bromine atom is a versatile functional handle. It can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce more complex molecular fragments, making this compound a valuable intermediate for building a diverse range of new chemical entities. nih.gov
A 5-methoxy substituent: The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the indazole ring system, potentially affecting its reactivity and biological activity. Research has explored 5-alkoxy indazole derivatives for various applications. researchgate.netacs.org
While specific research dedicated solely to this compound is not extensively documented in peer-reviewed literature, its structure places it at the intersection of several important research avenues. It can be viewed as a valuable chemical building block or intermediate. Synthetic strategies for related 3-halo, 5-alkoxy, and 2-alkyl-2H-indazoles suggest that its preparation is feasible. researchgate.netrsc.org Future research involving this compound would likely focus on its use in palladium-catalyzed cross-coupling reactions to synthesize novel, more complex indazole derivatives for evaluation in areas like oncology, neuroscience, and infectious diseases, where the indazole scaffold has already proven its worth. nih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-2-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9(10)7-5-6(13-2)3-4-8(7)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIMHZNOONBMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738530 | |
| Record name | 3-Bromo-5-methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918946-35-7 | |
| Record name | 3-Bromo-5-methoxy-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Analysis and Molecular Design of Indazole Derivatives
Influence of Indazole Core Substituents on Biological Activity (General Principles)
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.gov The indazole nucleus itself, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile starting point for the development of pharmacologically active agents. nih.govnih.gov Different functional groups at various positions can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which influence its interaction with biological targets.
SAR studies have shown that the indazole ring can tolerate a variety of substituents, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com For instance, in a series of indazole-based diarylurea derivatives designed as anticancer agents, it was found that the indazole ring part could be modified with different substituents while maintaining antiproliferative activity. nih.gov Similarly, studies on 1H-indazole derivatives as IDO1 inhibitors revealed that substituent groups at both the 4- and 6-positions of the indazole scaffold played a crucial role in their inhibitory activity. nih.gov The introduction of a carbohydrazide (B1668358) moiety at the C3 position has also been shown to be important for strong inhibitory activities in certain contexts. nih.gov
The following table summarizes the general influence of substituents at different positions on the indazole core based on various studies:
| Position | Type of Substituent | Influence on Biological Activity | Example Target/Activity |
| 1 | Alkyl, Aryl | Can affect potency and selectivity. nih.gov | EZH1/EZH2 inhibition nih.gov |
| 3 | Halogen, Aryl, Amine, Carboxamide | Crucial for interaction with target proteins; can act as a hinge-binding fragment. nih.govmdpi.com | IDO1 inhibition, Tyrosine kinase inhibition nih.govmdpi.com |
| 4 & 6 | Methyl, Halogen | Important for modulating inhibitory activity and selectivity. nih.gov | IDO1 inhibition, EZH2 inhibition nih.gov |
| 5 | Methoxy (B1213986), Aromatic groups | Can increase the potential for interacting with multiple targets. mdpi.com | Antitumor activity mdpi.com |
These examples underscore the principle that the biological profile of an indazole derivative is a composite of the effects of its various substituents, and that systematic modification of the indazole core is a key strategy in drug design.
Role of Halogenation (Bromine) at Position 3 in Modulating Biological Interactions
Halogenation, particularly bromination, at the C3 position of the indazole ring is a common and impactful modification in medicinal chemistry. chim.it The introduction of a bromine atom at this position can significantly influence a molecule's physicochemical properties and its interactions with biological targets. ump.edu.pl Bromine is an electronegative, polarizable atom that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket. ump.edu.pl This can lead to enhanced binding affinity and selectivity.
The C3-bromo substituent serves as a versatile synthetic handle, allowing for further functionalization through cross-coupling reactions to create more complex derivatives. chim.itnih.gov This strategic placement of bromine is a key step in the synthesis of many pharmaceutical intermediates. nih.govrsc.org For example, the preparation of 3-aminoindazoles often proceeds through a 3-bromoindazole (B152527) intermediate. chim.it
In the context of SAR, the presence of a bromine atom at the C3 position has been shown to be critical for the activity of certain compounds. While specific data on 3-bromo-5-methoxy-2-methyl-2H-indazole's biological interactions is limited in the provided search results, the general importance of C3-halogenation is well-documented. For instance, the replacement of a hydrogen with a halogen at this position can alter the electronic distribution of the entire indazole system, thereby affecting its ability to interact with specific amino acid residues in a target protein.
Impact of Methoxy Substitution at Position 5 on Molecular Properties and Receptor Binding
For example, in a study of serotonin (B10506) receptor 2 agonists, the indazole analog of 5-MeO-DMT, which features a methoxy group at position 5, demonstrated notable potency and selectivity. acs.org This suggests that the 5-methoxy group can play a key role in orienting the molecule within the receptor's binding site and establishing favorable interactions. The introduction of different substituted aromatic groups at the C-5 position has also been explored as a strategy to engage with a wider range of kinase targets, thereby increasing the possibilities for biological activity. mdpi.com
Significance of N-Methylation at Position 2 for Tautomeric Preference and Pharmacological Profile
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the hydrogen atom on the pyrazole ring nitrogen significantly influences the molecule's physical, chemical, and biological properties. nih.gov Alkylation, such as methylation, at one of the nitrogen atoms "locks" the molecule into a specific tautomeric form, which can have profound consequences for its pharmacological profile. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govwuxibiology.com
N-methylation at the 2-position, as seen in this compound, results in a 2H-indazole derivative. The choice between N1 and N2 methylation is influenced by both electronic and steric factors of other substituents on the ring. rsc.org Directing alkylation to the N2 position can be challenging but is crucial for accessing specific pharmacological activities. wuxibiology.com
The pharmacological profile of an N2-methylated indazole can differ significantly from its N1-methylated counterpart. This is because the position of the methyl group affects the molecule's shape, dipole moment, and the accessibility of the pyrazole nitrogens for hydrogen bonding. For instance, in the development of serotonin receptor agonists, an N-methylated indazole analog showed a distinct activity profile compared to its 1H-indazole counterpart. acs.org The position of the methyl group can also influence the reactivity of the imidazole (B134444) ring system, as demonstrated in studies on methylimidazoles. nih.gov The regioselective synthesis of N2-substituted indazoles is therefore a critical aspect of designing indazole-based drugs with specific target engagement.
Rational Design of Indazole Derivatives for Targeted Biological Activities
The rational design of indazole derivatives for specific biological targets is a cornerstone of modern medicinal chemistry. nih.govnih.gov This approach leverages an understanding of the SAR of the indazole scaffold to create molecules with optimized potency, selectivity, and pharmacokinetic properties. By combining structural information from target proteins with computational modeling and synthetic chemistry, researchers can design novel indazole-based compounds with a higher probability of success. nih.gov
A key strategy in the rational design of indazole derivatives is molecular hybridization, where the indazole core is combined with other pharmacologically active fragments to create a new molecule with enhanced or novel activities. mdpi.com For example, a series of 3,5-disubstituted indazole derivatives were constructed using this strategy to evaluate their antitumor activity. mdpi.com
Structure-based drug design is another powerful approach. nih.govnih.gov This involves using the three-dimensional structure of a target protein, often obtained through X-ray crystallography, to guide the design of complementary ligands. For instance, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov Molecular docking studies can further refine the design by predicting how a candidate molecule will bind to the target and identifying key interactions that contribute to its activity. nih.govrsc.org
The following table highlights some examples of rationally designed indazole derivatives and their targeted activities:
| Derivative Type | Design Strategy | Targeted Activity |
| Indazole-based diarylureas | Structure-based drug design, Molecular docking | Anticancer (c-kit inhibitors) nih.gov |
| 1H-indazole analogues | Structure-based design, Computational analysis | Anticancer (EGFR inhibitors) nih.gov |
| Indazole-pyrimidine based compounds | Molecular docking, MD simulation | Anticancer (VEGFR-2 inhibitors) rsc.org |
| 1H-indazole-3-amine derivatives | Molecular hybridization | Antitumor mdpi.com |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are two closely related and powerful strategies in drug design that are frequently applied to the indazole scaffold. nih.govresearchgate.net These techniques are used to optimize lead compounds by improving their potency, selectivity, pharmacokinetic properties, and novelty, thereby moving into new chemical intellectual property space. nih.govspirochem.com
Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govspirochem.com For the indazole scaffold, which is itself a bioisostere of indole, various replacements can be considered. acs.org For example, a hydroxyl group might be replaced with a heterocyclic ring that can act as a hydrogen bond donor or acceptor. nih.gov The goal is to retain or improve the desired biological activity while favorably modifying other properties like metabolic stability or solubility. acs.orgspirochem.com
Scaffold hopping, a more dramatic form of bioisosteric replacement, involves replacing the central core of a molecule with a structurally different scaffold while preserving the original orientation of the key functional groups responsible for biological activity. nih.govresearchgate.net This can lead to the discovery of entirely new classes of compounds with similar biological profiles but different core structures. For instance, in the development of GABAA receptor modulators, an initial hit with a 1H-indene-1,3(2H)-dione scaffold was identified. Through scaffold hopping, this was replaced with an isoindolin-1-one (B1195906) moiety, which led to compounds with significantly enhanced potency. acs.org
These strategies are often guided by computational methods and a thorough understanding of the SAR of the initial compound series. By exploring different bioisosteres and alternative scaffolds, medicinal chemists can navigate the complexities of drug optimization and discover novel drug candidates.
Mechanistic Investigations and Molecular Targets of Indazole Derivatives
Targeting Protein Kinases
The indazole scaffold has proven to be a valuable pharmacophore for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. rsc.orgnih.gov Many indazole derivatives have been identified as potent inhibitors of both tyrosine kinases and serine/threonine kinases, playing crucial roles in cell signaling, proliferation, and survival. rsc.orgresearchgate.net
Commercially available anticancer drugs such as Axitinib, Pazopanib, and Merestinib feature an indazole core and function by inhibiting various kinases. biotech-asia.orgrsc.org Research has demonstrated that indazole derivatives can effectively target a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govbiotech-asia.orgnih.gov For instance, a series of 1H-indazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4, with compound 27i showing a half-maximal inhibitory concentration (IC₅₀) of 2.4 nM. nih.gov Another study on 1H-indazole derivatives identified a compound that displayed strong potency against both EGFR and the EGFR T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov
The substitution pattern on the indazole ring is critical for inhibitory activity. For example, in a series of indazole–pyrimidine-based VEGFR-2 inhibitors, derivatives with a methoxy (B1213986) group showed greater potency compared to those with alkyl or halogen substituents. nih.gov
Computational studies, such as molecular docking, have been instrumental in elucidating the binding modes of indazole derivatives within the ATP-binding pocket of various kinases. biotech-asia.org These studies help in understanding the key interactions that lead to kinase inhibition and guide the design of more potent and selective inhibitors. For example, docking studies of indazole scaffolds with VEGFR-2 have helped to identify key pharmacophoric features required for potent inhibition. biotech-asia.org The mechanism often involves the indazole derivative competing with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that are often hyperactivated in cancer cells. nih.gov
Interaction with Microtubules as an Anticancer Mechanism
Beyond kinase inhibition, certain indazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared by well-known chemotherapeutic agents. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov
A number of indazole derivatives have been identified as tubulin polymerization inhibitors that interact with the colchicine (B1669291) binding site. nih.gov The colchicine binding site is located at the interface of α- and β-tubulin subunits, and compounds that bind here can disrupt the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. mdpi.com
In one study, novel indazole derivatives were designed as microtubule-targeting agents. The most active compounds, 3c and 3f , demonstrated potent inhibition of tubulin polymerization and were shown to bind to the colchicine site. nih.gov These compounds induced a G2/M phase cell cycle arrest and apoptosis in HCT116 colon cancer cells. nih.gov Structure-activity relationship (SAR) studies revealed that a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, along with a methyl or methoxy substitution on the indazole ring, was favorable for potent antiproliferative activity. nih.gov
Modulation of Enzyme Activity
Indazole derivatives have also been shown to modulate the activity of various enzymes implicated in disease, including those involved in bacterial replication and immune evasion.
Specifically, novel classes of indazole derivatives have been discovered as inhibitors of the bacterial enzyme DNA gyrase. nih.govnih.govacs.org DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibiotics. nih.govacs.org Structure-based drug design has led to the development of indazole derivatives with potent activity against the GyrB subunit of this enzyme, demonstrating excellent enzymatic and antibacterial activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org
Furthermore, the indazole scaffold has been identified as a key pharmacophore for inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.govgoogle.com IDO1 is an immunosuppressive enzyme overexpressed in many cancers that helps tumors evade the immune system by catabolizing the amino acid tryptophan. nih.govnih.govgoogle.com A series of 4,6-substituted-1H-indazole derivatives were found to act as dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Compound 35 from this series displayed an IC₅₀ value of 0.74 μM for IDO1 and also inhibited tumor growth in a mouse xenograft model. nih.gov Docking studies suggest these inhibitors interact with the heme iron and hydrophobic pockets of the enzyme. nih.gov
Engagement with G-Protein Coupled Receptors and Signal Transduction Pathways
The interaction of indazole derivatives with G-protein coupled receptors (GPCRs) is an area of emerging research. GPCRs constitute a large family of transmembrane receptors that play a role in a vast array of physiological processes. researchgate.net While specific data on 3-bromo-5-methoxy-2-methyl-2H-indazole is lacking, computational studies have evaluated the potential of 5-substituted-1H-indazole derivatives as GPCR ligands. researchgate.net Additionally, hybrid molecules combining indazole and paroxetine (B1678475) scaffolds have been investigated as inhibitors of G protein-coupled receptor kinase 2 (GRK2), suggesting a potential role for the indazole core in modulating GPCR signaling pathways. researchgate.net
Apoptosis Induction and Cell Cycle Modulation Pathways
A significant body of research points to the ability of various indazole derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.govnih.govresearchgate.netrsc.orgnih.gov
Several studies have shown that substituted indazoles can trigger apoptosis and cause cell cycle arrest. nih.govnih.gov For example, one study found that certain polysubstituted indazoles induced a block in the S phase of the cell cycle, which is characteristic of antimetabolites or inhibitors of DNA synthesis. nih.gov Another indazole derivative, W24 , was found to induce G2/M cell cycle arrest and apoptosis in gastric cancer cells. nih.gov
The molecular mechanisms underlying these effects often involve key regulators of apoptosis, such as the Bcl-2 family of proteins and the p53 tumor suppressor pathway. nih.govresearchgate.netrsc.orgmdpi.com The Bcl-2 family includes both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). nih.gov The balance between these proteins is critical for determining cell fate. mdpi.com One indazole derivative, 2f , was shown to promote apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. researchgate.netrsc.org Another compound, 6o , was suggested to induce apoptosis by potentially inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway. nih.gov The p53 protein, a crucial tumor suppressor, can activate the transcription of pro-apoptotic genes like Bax in response to cellular stress. mdpi.comnih.govnih.gov The ability of some indazole derivatives to modulate these pathways underscores their potential as anticancer agents.
Data Tables
Table 1: Activity of Indazole Derivatives on Protein Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 27i | FGFR4 | 2.4 | - | nih.gov |
| Unnamed | EGFR | 8.3 | - | nih.gov |
| Unnamed | EGFR T790M | 5.3 | - | nih.gov |
| 13e/f | VEGFR-2 | More potent than alkyl/halogen derivatives | - | nih.gov |
Table 2: Activity of Indazole Derivatives on Other Enzymes and Cellular Processes
| Compound | Target/Process | IC₅₀ (µM) | Cell Line | Mechanism | Reference |
|---|---|---|---|---|---|
| 3c | Tubulin Polymerization | - | HCT116 | Colchicine Site Binding | nih.gov |
| 3f | Tubulin Polymerization | - | HCT116 | Colchicine Site Binding | nih.gov |
| 35 | IDO1 | 0.74 | HeLa | Enzyme Inhibition | nih.gov |
| 35 | TDO | 2.93 | A172 | Enzyme Inhibition | nih.gov |
| 2f | Apoptosis Induction | 0.23-1.15 | 4T1 | ↓Bcl-2, ↑Bax | researchgate.netrsc.org |
| 6o | Apoptosis Induction | 5.15 | K562 | p53/MDM2, Bcl-2 modulation | nih.gov |
| W24 | Cell Cycle Arrest | 0.43-3.88 | HGC-27 | G2/M Arrest | nih.gov |
Antimicrobial Mechanisms (e.g., inhibition of specific bacterial enzymes)
The antimicrobial properties of indazole derivatives have been attributed to their ability to interfere with essential bacterial processes. A primary mechanism of action for many indazole-based compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, repair, and recombination.
Inhibition of Bacterial DNA Gyrase:
Bacterial DNA gyrase is a well-validated target for antibacterial drugs. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. While fluoroquinolone antibiotics target the GyrA subunit, many indazole derivatives have been identified as inhibitors of the GyrB subunit (GyrB). This inhibition occurs at the ATP-binding site of GyrB, preventing the enzyme from carrying out its function of introducing negative supercoils into the bacterial DNA. The disruption of this process leads to the cessation of DNA replication and ultimately, bacterial cell death.
Research has led to the discovery of novel indazole derivatives as potent GyrB inhibitors with significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives for enhanced enzymatic and antibacterial efficacy. nih.gov For instance, the substitution pattern on the indazole ring has been shown to be critical for activity. A series of 2H-indazole derivatives demonstrated that the nature and position of substituents influence their antimicrobial potency. researchgate.net
| Compound Class | Target Organisms | Proposed Mechanism | Reference |
|---|---|---|---|
| Thiazolylindazoles | Gram-positive bacteria (e.g., S. aureus) | Inhibition of DNA gyrase (GyrB subunit) | nih.govresearchgate.net |
| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | General antimicrobial activity, specific enzyme targets not fully elucidated. | nih.gov |
| 2,3-disubstituted-hexahydro-2H-indazoles | Various bacterial and fungal strains | Antimicrobial activity demonstrated, with QSAR studies indicating the importance of topological parameters. | nih.gov |
The development of indazole derivatives as antimicrobial agents is a promising strategy to combat the rise of antibiotic resistance, as they target a different subunit of DNA gyrase than the widely used fluoroquinolones. nih.gov
Anti-inflammatory Pathways and Targets
Indazole derivatives have also been widely investigated for their anti-inflammatory effects. The mechanisms underlying this activity are often multifactorial, involving the modulation of key inflammatory pathways and enzymes.
Inhibition of Cyclooxygenase (COX) Enzymes:
A significant anti-inflammatory mechanism for many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.commdpi.com COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, certain indazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com For example, some 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. mdpi.com
Modulation of Pro-inflammatory Cytokines and Reactive Oxygen Species:
Inhibition of p38 MAP Kinase:
More recently, the p38 mitogen-activated protein (MAP) kinase has emerged as another potential target for the anti-inflammatory action of some heterocyclic compounds, including those with structures related to indazoles. mdpi.com The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of this kinase can therefore lead to a broad-spectrum anti-inflammatory effect. While direct evidence for this compound is lacking, the potential for indazole scaffolds to interact with this target is an active area of research.
| Compound Class/Derivative | Molecular Target | Effect | Reference |
|---|---|---|---|
| Indazole and its derivatives (e.g., 5-aminoindazole) | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity, reducing prostaglandin (B15479496) synthesis. | mdpi.com |
| 2,3-diphenyl-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) | In vitro inhibitory activity. | mdpi.com |
| Indazole derivatives | Pro-inflammatory cytokines (TNF-α, IL-1β) | Inhibition of production. | mdpi.com |
| General Indazole Derivatives | Reactive Oxygen Species (ROS) | Scavenging of free radicals. | mdpi.com |
Computational and Theoretical Studies in Indazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to model the interaction between a small molecule ligand and a protein's binding site. chemrevlett.comnih.gov
Docking simulations are employed to forecast the binding mode and the strength of the interaction, which is often quantified as a binding affinity score. nih.gov For example, docking studies on other heterocyclic systems, such as certain imidazothiadiazole derivatives, have been used to rationalize their cytotoxic activity by predicting interactions within the kinase domain of the TGF-β receptor. nih.govresearchgate.net These studies help identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, no published data exists detailing the binding affinities or interaction modes for 3-bromo-5-methoxy-2-methyl-2H-indazole with any specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational modeling technique that aims to establish a correlation between the chemical structures of compounds and their biological activities.
By analyzing a dataset of compounds with known activities, QSAR models can be formulated to predict the activities of novel molecules. These models rely on molecular descriptors that encapsulate the structural, electronic, and physicochemical properties of the compounds. Research on other indazole derivatives has utilized QSAR to understand the structural requirements for antimicrobial effects. zsmu.edu.ua In a similar vein, QSAR models have been developed for triazole compounds bearing a 2-bromo-5-methoxyphenyl fragment to predict their toxicity, guiding the design of safer chemical entities. nih.gov At present, there are no specific QSAR models reported in the literature that include or have been developed for this compound.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemistry method used to investigate the electronic structure and energetic properties of molecules.
DFT calculations are used to identify the most stable three-dimensional arrangement of atoms in a molecule (conformational analysis) and to map its electron density distribution. This provides deep insights into a molecule's stability, reactivity, and spectroscopic properties. For instance, a detailed DFT investigation of 5-Bromo-2-Hydroxybenzaldehyde has been performed to analyze its molecular geometry and electronic characteristics. Such a fundamental computational characterization for this compound has not been found in the available scientific literature.
By calculating the energies of reactants, transition states, and products, DFT can be used to map out the pathways of chemical reactions. This application is critical for understanding how a molecule is formed and how it might react with other chemical species. While synthetic routes for various indazoles have been explored, a specific DFT-level elucidation of reaction mechanisms involving this compound is not documented.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of indazole research, MD simulations provide a dynamic picture of how an indazole derivative interacts with its biological target, revealing details about its conformational flexibility and binding kinetics that are not apparent from static models like molecular docking.
For instance, MD simulations have been employed to understand the binding modes of indazole-based inhibitors in various proteins. A study on indazole derivatives as dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK) used MD simulations to predict the binding poses of the hit compound, ARRY-371797. acs.org The simulations revealed key interactions, such as a hydrogen bond between the N2-indazole nitrogen and a methionine residue in the p38α MAPK hinge region, and how different substituents on the indazole ring could occupy specific hydrophobic pockets within the enzyme's active site. acs.org These dynamic insights are critical for understanding the structure-activity relationships (SARs) and for designing more potent inhibitors.
MD simulations can also elucidate the stability of a ligand-protein complex. In a study of new indazol-pyrimidine-based anticancer agents, MD simulations were run for 20 nanoseconds to assess the stability of the compounds within the target protein's binding site. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA), researchers confirmed the stability of the ligand-protein complexes, supporting the potential of these indazole derivatives as lead compounds. nih.gov
Virtual Screening Approaches for Novel Indazole Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and time-efficient compared to high-throughput screening of physical compounds.
Several studies have successfully used virtual screening to identify novel and potent indazole-based inhibitors. In one such study, virtual screening was used to discover new inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a promising target for anticancer therapy. benthamdirect.com Using AutoDock software, researchers screened a library of indazole derivatives and identified a compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, which inhibited FGFR1 with an IC50 value of 100 nM. benthamdirect.com Molecular docking results suggested that this compound interacts with both the adenine- and phosphate-binding regions of the protein kinase. benthamdirect.com
Another approach combines fragment-based virtual screening with bioisosterism strategies. This was used to design novel indazole and pyrazolo[3,4-b]pyridine derivatives as histone deacetylase (HDAC) inhibitors. nih.gov This strategy led to the identification of compounds with potent inhibitory activity against several HDAC isoforms. nih.gov
In the context of designing new scaffolds, computational methods are used to create and evaluate vast virtual libraries of compounds. For example, a set of ten newly designed compounds with an indazole scaffold were created using ACD/ChemSketch software and their potential as VEGFR-2 inhibitors was evaluated through molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. biotech-asia.org This in silico assessment helps to prioritize which novel scaffolds are most promising for synthesis and further biological testing. biotech-asia.org
Should a research program focus on This compound , virtual screening could be employed in several ways. A library of compounds with scaffolds similar to this molecule could be screened against a panel of biological targets to identify potential activities. Conversely, if a specific target was of interest, a large virtual library could be screened to find other novel indazole scaffolds that might have improved properties over the initial lead compound.
Preclinical in Vitro Studies and Biological Screening of Indazole Derivatives
Cell-Based Assays for Biological Activity Evaluation
The preclinical assessment of indazole derivatives frequently begins with cell-based assays to determine their biological effects, such as antiproliferative activity against cancer cell lines and inhibition of specific enzymes. These assays are crucial for identifying initial signs of therapeutic potential.
Antiproliferative Activity:
The MTT assay is a standard method used to assess the antiproliferative effects of indazole compounds on various cancer cell lines. nih.gov For instance, a series of novel 5-ethylsulfonyl-indazole-3-carbohydrazides were evaluated for their activity against four cancer cell lines. nih.govtandfonline.com Several of these derivatives demonstrated significant potency, with GI₅₀ values (the concentration required to inhibit the growth of 50% of the cells) in the nanomolar range. nih.gov
Another study reported the synthesis and evaluation of indazole derivatives that showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov One of these compounds, designated as 2f, not only inhibited proliferation but also induced apoptosis in the 4T1 breast cancer cell line. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
A different series of pyrazolo[3,4-f] echemi.comchemicalbook.combiosynth.combldpharm.comtetrazepin-4-(3H)-ones, which are structurally related to indazoles, were tested for their antiproliferative effects. One derivative showed activity against P-glycoprotein expressing (MDR) HL60 and K562 cell lines, which are resistant to many standard chemotherapeutic agents, with GI₅₀ values of 14 and 18 μM, respectively. nih.gov
Enzyme Inhibition Assays:
Indazole derivatives have been widely investigated as inhibitors of various enzymes implicated in disease.
Kinase Inhibition: Many indazole-based compounds are designed as kinase inhibitors due to the role of kinases in cell signaling and proliferation. For example, novel 5-ethylsulfonyl-indazole-3-carbohydrazides were identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth fator Receptor-2), with the most potent compound showing an IC₅₀ of 71 nM against EGFR. nih.govtandfonline.com Another study focused on FGFR4 (Fibroblast Growth Factor Receptor 4) inhibitors, identifying an indazole derivative with an IC₅₀ of 2.4 nM. nih.gov
Cyclooxygenase (COX) Inhibition: Some indazoles have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation. A series of (aza)indazole derivatives were synthesized, leading to a compound with a COX-2 IC₅₀ value of 0.409 µM and high selectivity over COX-1. acs.org
Other Enzymes: Indazole analogs have also been evaluated as inhibitors of enzymes like butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), which are targets for neuroinflammation and cognitive decline. nih.gov Additionally, some derivatives have been tested for their ability to inhibit microbial enzymes, such as DNA gyrase B in bacteria. nih.gov
Below is a table summarizing the in vitro activity of selected indazole derivatives.
| Compound Class | Target Cell Line/Enzyme | Assay Type | Activity (IC₅₀/GI₅₀) |
| 5-Ethylsulfonyl-indazole-3-carbohydrazides | MCF-7 (Breast Cancer) | Antiproliferative (MTT) | 25 - 42 nM nih.gov |
| Indazole Derivative (2f) | 4T1 (Breast Cancer) | Antiproliferative | 0.23 - 1.15 µM nih.gov |
| Pyrazolo[3,4-f] echemi.comchemicalbook.combiosynth.combldpharm.comtetrazepin-4-(3H)-one | HL60 (Leukemia) | Antiproliferative | 14 µM nih.gov |
| 1H-Indazole Derivative | FGFR4 | Enzyme Inhibition | 2.4 nM nih.gov |
| (Aza)indazole Derivative | COX-2 | Enzyme Inhibition | 0.409 µM acs.org |
Assessment of Selectivity Against Different Biological Targets
A critical aspect of preclinical evaluation is determining the selectivity of a compound for its intended target over other related or unrelated targets. High selectivity is desirable as it can lead to a better safety profile with fewer off-target effects.
For indazole derivatives developed as kinase inhibitors, selectivity is often assessed by screening the compounds against a panel of different kinases. For example, a potent FGFR4 inhibitor from an indazole series was tested against a panel of 381 different kinases and was found to be remarkably selective, showing no significant activity against the other kinases at a concentration of 1 μM. nih.gov
Similarly, for compounds designed as COX-2 inhibitors, selectivity is determined by comparing their inhibitory activity against COX-2 with their activity against the COX-1 isoform. An (aza)indazole derivative was identified that exhibited excellent selectivity for COX-2 over COX-1. acs.org
In the development of dual inhibitors, such as those targeting both BChE and p38α MAPK, the relative potency against each target is carefully measured to ensure a balanced activity profile. nih.gov The goal is to optimize the compound's structure to achieve the desired level of inhibition for each intended target while minimizing activity against other proteins.
High-Throughput Screening Methodologies for Indazole Libraries
High-Throughput Screening (HTS) is a key strategy in modern drug discovery for rapidly evaluating large collections, or libraries, of chemical compounds to identify those that are active against a specific biological target. nih.gov This process utilizes automation and miniaturized assays to test thousands to millions of compounds in a short period. nih.gov
For indazole derivatives, HTS campaigns have been instrumental in identifying initial "hits." biosynth.com These libraries of diverse indazole-based structures can be screened in various types of assays:
Biochemical Assays: These assays use purified target proteins, such as enzymes (e.g., kinases, proteases), to directly measure the inhibitory effect of the compounds in the library. nih.gov
Cell-Based Assays: In these assays, the effect of the compounds on living cells is measured. This can include assays for cell viability, apoptosis, or the activation of specific signaling pathways. nih.govbldpharm.com
An example of HTS in the context of indazoles is the screening of a compound collection from Merck, which led to the identification of 3-benzylindazoles as potent and selective inhibitors of CDK8. biosynth.com Similarly, an in silico (computer-based) HTS campaign using a virtual library of compounds identified a moderately active ULK1 inhibitor with an indazole core, which then served as a starting point for further optimization. chemicalbook.combiosynth.com
The instrumentation for HTS typically includes liquid handling robots, multi-well plate readers, and high-content imaging systems that can rapidly and accurately measure the outcomes of the assays. bldpharm.com
Identification of Lead Compounds and Hit-to-Lead Optimization
Once initial "hits" are identified from an HTS campaign, the next crucial phase is "hit-to-lead" optimization. nih.govsemanticscholar.org This process involves a collaborative effort between medicinal chemists and biologists to systematically modify the chemical structure of the hit compounds to improve their properties and transform them into more promising "lead" compounds. echemi.comsemanticscholar.org
The primary goals of hit-to-lead optimization are to enhance:
Potency: To increase the compound's activity against the intended target, often aiming for nanomolar affinity from initial micromolar hits. semanticscholar.org
Selectivity: To improve the compound's specificity for the target, thereby reducing the potential for off-target side effects.
Pharmacokinetic Properties: To optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile to ensure it can reach its target in the body and have a suitable duration of action.
For indazole derivatives, this process is guided by Structure-Activity Relationship (SAR) studies, where the biological data from newly synthesized analogs are used to understand how different chemical modifications affect the compound's activity. nih.gov For example, the optimization of an indazole-based GyrB inhibitor involved modifying the indazole core to improve its enzymatic and antibacterial activities. nih.govechemi.com In another case, an indazole hit for ULK1 was optimized through structure-guided design, leading to inhibitors with significantly increased activity (IC₅₀ < 50 nM). chemicalbook.com
The hit-to-lead process is iterative, involving cycles of chemical synthesis and biological testing. Promising lead compounds that emerge from this phase have a more drug-like profile and are then subjected to more extensive preclinical testing. semanticscholar.orgnih.gov
Future Perspectives and Research Directions for 3 Bromo 5 Methoxy 2 Methyl 2h Indazole and Its Analogues
Development of Novel Synthetic Routes for Complex Indazole Architectures
The synthesis of indazole derivatives has evolved significantly, yet the demand for more efficient, selective, and environmentally benign methods continues to drive innovation. benthamscience.comnih.gov Future synthetic strategies will likely focus on creating structurally complex and diverse indazole architectures that are currently challenging to access.
Key areas of development include:
Advanced Catalytic Systems: While palladium- and copper-catalyzed reactions are well-established for constructing the indazole core, research is moving towards employing other transition metals and developing more sophisticated ligand systems. nih.govcaribjscitech.com Rhodium-catalyzed C-H activation, for instance, offers a powerful tool for the direct functionalization of starting materials to build complex indazoles. researchgate.net The goal is to improve yields, expand substrate scope, and achieve higher regioselectivity, particularly for N-2 substituted indazoles like the parent compound. organic-chemistry.org
One-Pot and Multicomponent Reactions: Efficiency in chemical synthesis is paramount. Future routes will increasingly favor one-pot, three-component reactions that allow for the rapid assembly of functionalized indazoles from simple, readily available precursors like substituted 2-bromobenzaldehydes and primary amines. organic-chemistry.org These methods reduce waste, minimize purification steps, and accelerate the discovery of new analogues. benthamscience.com
Flow Chemistry and Photochemistry: The adoption of continuous flow processing and photochemical methods presents an opportunity for safer, more scalable, and highly controlled synthesis of indazole intermediates. ucc.ie Light-mediated reactions, in particular, can enable unique chemical transformations under mild conditions that are not achievable through traditional thermal methods. researchgate.net
Bio-inspired Synthesis: As understanding of natural product biosynthesis deepens, bio-inspired synthetic routes may emerge. These methods could offer novel strategies for creating complex indazole derivatives with high stereoselectivity, mimicking the efficiency of enzymatic processes.
| Synthetic Strategy | Description | Potential Advantages | References |
| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds to form C-N or C-C bonds, enabling the construction of the indazole ring. | High atom economy, access to novel substitution patterns, reduced need for pre-functionalized starting materials. | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product that contains portions of all starting materials. | Increased efficiency, reduced synthesis time, rapid generation of chemical libraries for screening. | benthamscience.comorganic-chemistry.org |
| [3+2] Cycloadditions | A chemical reaction between a three-atom and a two-atom component to form a five-membered ring, such as the pyrazole (B372694) portion of the indazole scaffold. | High regioselectivity, mild reaction conditions, access to a wide range of functionalized indazoles. | ucc.ie |
| Reductive Cyclization | Formation of the indazole ring via the reduction of a nitro group followed by intramolecular cyclization. | Utilizes readily available starting materials like ortho-nitrobenzaldehydes. | organic-chemistry.org |
Exploration of New Biological Targets and Therapeutic Applications
Indazole derivatives have demonstrated a remarkable breadth of biological activity, with approved drugs targeting kinases and receptors for applications in oncology and antiemesis. mdpi.comnih.govresearchgate.net Future research will aim to identify novel biological targets for analogues of 3-bromo-5-methoxy-2-methyl-2H-indazole, expanding their therapeutic utility into new disease areas.
Promising avenues of exploration include:
Neurodegenerative Diseases: Some indazole derivatives have shown potential in models of neurodegenerative conditions like Parkinson's disease by targeting enzymes such as monoamine oxidases or the LRRK2 kinase. nih.gov Further modification of the indazole scaffold could yield potent and selective modulators of pathways involved in neuroinflammation and protein aggregation. researchgate.net
Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. doaj.org Indazole derivatives have shown promise against various pathogens, including Candida albicans and Leishmania major. nih.govtandfonline.comnih.gov Structure-activity relationship (SAR) studies on analogues could optimize their potency and spectrum of activity, potentially leading to new treatments for challenging infections.
Metabolic Disorders: The versatility of the indazole core suggests it could be adapted to target proteins involved in metabolic diseases. By modifying substituents, researchers can tune the physicochemical properties of the compounds to interact with targets such as enzymes or nuclear receptors that regulate glucose and lipid metabolism.
Polypharmacology: A single drug that modulates multiple targets can be highly effective for complex diseases like cancer. samipubco.com The indazole scaffold is considered a "privileged structure" capable of interacting with diverse biological targets. pnrjournal.com Future research will likely embrace a polypharmacological approach, intentionally designing indazole analogues to hit a specific combination of targets to achieve synergistic therapeutic effects and overcome drug resistance. samipubco.com
| Therapeutic Area | Potential Biological Targets | Key Research Findings | References |
| Oncology | Kinases (c-Kit, EGFR, FGFR, VEGFR2), PARP1/2 | Indazole-based drugs like Pazopanib and Niraparib are approved for cancer treatment. New derivatives show potent inhibition of cancer cell proliferation. | mdpi.comnih.govnih.govnih.gov |
| Neurodegeneration | LRRK2, Monoamine Oxidases (MAOs) | The LRRK2 antagonist MLi-2 and certain indazole-5-carboxamides show efficacy in preclinical models, suggesting potential for Parkinson's disease. | nih.govresearchgate.net |
| Infectious Diseases | Trypanothione Reductase (Leishmania), Fungal enzymes | Derivatives exhibit significant in vitro activity against various bacteria, fungi (C. albicans), and protozoa (Leishmania, Trypanosoma). | nih.govtandfonline.comnih.gov |
| Inflammation | COX-2 | Inhibition of COX-2 has been observed, indicating potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). | nih.gov |
Advancements in Computational Chemistry for Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For indazole research, these in silico methods are crucial for navigating the vast chemical space of possible analogues.
Future advancements will be driven by:
Structure-Based Drug Design (SBDD): As more high-resolution crystal structures of drug targets become available, SBDD will play an even greater role. Molecular docking studies can predict how different indazole analogues bind to a target's active site, guiding the design of modifications to enhance binding affinity and selectivity. nih.govnih.govtandfonline.com This approach was used to rationalize the design of 1H-indazole analogues as irreversible EGFR inhibitors. nih.gov
Quantum Mechanics (QM) and DFT: Density Functional Theory (DFT) calculations provide deep insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This information helps in understanding molecular reactivity and interaction capabilities, which can be correlated with biological activity or even predict applications like corrosion inhibition. nih.govresearchgate.net
Artificial Intelligence and Machine Learning (AI/ML): AI/ML models are increasingly being used to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. By training models on existing data for indazole derivatives, researchers can rapidly screen virtual libraries of millions of potential analogues, prioritizing the most promising candidates for synthesis and testing.
Integration of Multidisciplinary Approaches in Indazole Research
The complexity of drug discovery demands a collaborative, multidisciplinary approach. The future of research on this compound and its analogues will rely on the seamless integration of multiple scientific disciplines. nih.gov
A successful research program will involve a cyclical process where:
Computational chemists design novel indazole analogues and predict their properties. nih.gov
Synthetic chemists develop efficient routes to create these target molecules. benthamscience.com
Biologists and pharmacologists evaluate the compounds in a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. rsc.org
Structural biologists solve the crystal structures of potent analogues bound to their targets.
The data from each stage feeds back into the design process, creating an iterative cycle of optimization that accelerates the journey from a lead compound to a clinical candidate. This integrated strategy, combining computational design, chemical synthesis, and biological testing, is essential for tackling complex diseases and unlocking the full potential of the indazole scaffold. nih.govnih.gov
Potential for Specialized Applications beyond Current Scope
While the primary focus of indazole research has been on therapeutic applications, the unique chemical and physical properties of these heterocyclic compounds open the door to specialized applications in other fields.
Materials Science: Certain organic molecules can act as effective corrosion inhibitors for metals. Quantum chemical studies have suggested that indazole derivatives have the potential to be used in this capacity, with their effectiveness being related to their electronic structure. researchgate.net Further research could lead to the development of new, highly effective, and environmentally friendly anti-corrosion agents based on the indazole scaffold.
Agrochemicals: The core structures of many successful pharmaceuticals are also found in agrochemicals. The biological activity of indazoles could be harnessed to develop new herbicides, fungicides, or insecticides. For example, certain dihydro-1H-indazole scaffolds have demonstrated insecticidal activity. researchgate.net
Chemical Probes and Diagnostics: Fluorescently tagged or biotinylated indazole analogues can be synthesized to serve as chemical probes. These tools are invaluable for studying biological systems, allowing researchers to visualize the localization of a drug target within cells or to isolate and identify binding partners from complex biological samples.
Q & A
Q. What are the common synthetic routes for 3-bromo-5-methoxy-2-methyl-2H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example:
- Cyclization : Starting with substituted aniline precursors, cyclization using palladium or copper catalysts (e.g., PdCl₂ or CuI) in solvents like DMF facilitates indazole ring formation .
- Bromination : Electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bromine at the 3-position. Optimizing catalyst loading (0.5–5 mol%) and temperature (60–100°C) improves selectivity .
- Methoxy/Methyl Introduction : Alkylation or nucleophilic substitution with methyl iodide or methoxy precursors under basic conditions (e.g., K₂CO₃) modifies the 2- and 5-positions .
Yield optimization requires strict control of reaction time, solvent polarity, and catalyst selection. For instance, Pd catalysts enhance regioselectivity in cross-coupling steps .
Q. Which spectroscopic methods are used to characterize this compound, and what key data confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. For example, methoxy groups show singlet peaks near δ 3.8–4.0 ppm, while aromatic protons in the indazole ring appear as doublets (J = 8–10 Hz) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match the theoretical molecular weight (e.g., C₉H₈BrN₂O: ~255.98 g/mol) .
- Elemental Analysis : Confirms purity (>95%) by matching calculated vs. experimental C, H, N, and Br percentages .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions in synthesizing brominated indazoles?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance reactivity. Evidence shows PdCl₂(PPh₃)₂ improves coupling efficiency in trifluoromethyl-substituted indazoles .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like TBAB (tetrabutylammonium bromide) mitigate halide exchange .
- Temperature Gradients : Lower temperatures (40–60°C) reduce side reactions in sensitive brominated intermediates .
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion (~85–90%) .
Q. What strategies are effective in analyzing contradictory bioactivity data from different studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish artifacts from true activity .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from assay conditions (e.g., pH, serum content) .
- Structural-Activity Context : Reconcile contradictions by analyzing substituent effects. For example, trifluoromethyl groups in related indazoles enhance enzyme binding but may reduce solubility, skewing activity measurements .
- Meta-Analysis Frameworks : Apply statistical models (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. How to design structure-activity relationship (SAR) studies for evaluating substituent effects on indazole derivatives' enzyme inhibition?
- Methodological Answer :
- Substituent Variation : Systematically modify the 3-bromo, 5-methoxy, and 2-methyl groups. For example:
- Replace bromine with Cl or I to assess halogen size impact on hydrophobic interactions .
- Replace methoxy with ethoxy or hydroxyl to probe hydrogen-bonding capacity .
- Enzyme Assays : Use recombinant enzymes (e.g., kinases or oxidases) to measure inhibition constants (Kᵢ). Include positive controls (e.g., staurosporine for kinases) .
- Computational Docking : Map substituent interactions with enzyme active sites (e.g., π-π stacking with indazole rings or halogen bonds with catalytic residues) using software like AutoDock .
- Solubility-Permeability Profiling : Assess physicochemical properties (logP, pKa) to differentiate intrinsic activity from bioavailability effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
